N~2~-(4-methylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-methylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H30N4O3S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20386201 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on similar compounds has focused on their synthesis and biological evaluation, particularly as inhibitors. For instance, a study detailed the development of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1). The exploration into the structure-activity relationship of these compounds led to the identification of molecules with potent in vitro GlyT-1 potency and selectivity, alongside favorable ADME and pharmacological profiles. A representative analogue demonstrated significant in vivo activity, highlighting its potential therapeutic utility (Cioffi et al., 2016).
Chemical Properties and Applications
The compound's structural features, such as the sulfonyl and piperazinyl groups, are significant in medicinal chemistry for their roles in modulating biological activity. Studies have shown that modifications to these groups can lead to variations in biological efficacy and specificity, impacting their potential applications in drug discovery and development. For instance, compounds with sulfonyl modifications have been evaluated for their inhibitory activity against enzymes or receptors, which can be critical in the treatment of various diseases (Lava et al., 2009; Borrmann et al., 2009).
Modulation of Intestinal CYP3A Metabolism
Another study explored the modulation of intestinal CYP3A metabolism by P-Glycoprotein, utilizing compounds with structural similarities to N2-(4-methylphenyl)-N1-[3-(4-methyl-1-piperazinyl)propyl]-N2-(methylsulfonyl)glycinamide. Such research underscores the importance of understanding drug interactions and metabolic pathways, which are crucial for the development of safe and effective medications (Cummins et al., 2003).
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-16-5-7-17(8-6-16)22(26(3,24)25)15-18(23)19-9-4-10-21-13-11-20(2)12-14-21/h5-8H,4,9-15H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMULVVZOZHJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCN2CCN(CC2)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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